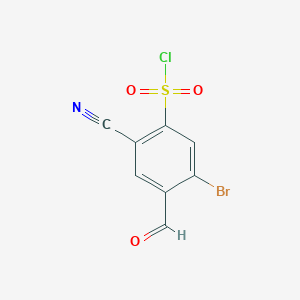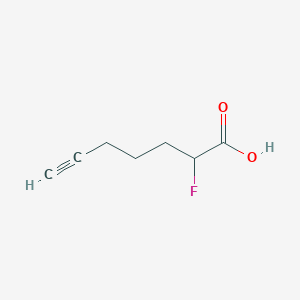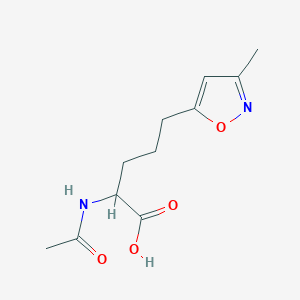
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride
Overview
Description
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride , also known by its chemical formula C<sub>6</sub>H<sub>2</sub>BrClF<sub>2</sub>O<sub>2</sub>S , is a synthetic compound with intriguing properties. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, cyano group introduction, and formylation. Researchers have reported various synthetic routes, but a common approach is the reaction of 4-bromobenzenesulfonyl chloride with 2,5-difluorobenzonitrile followed by formylation. The yield and purity of the product depend on reaction conditions and purification methods.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride reveals its key features:
- A benzenesulfonyl group (SO<sub>2</sub>) attached to the aromatic ring.
- A bromine atom at position 4.
- A cyano group (CN) at position 2.
- A formyl group (CHO) at position 4.
- Two fluorine atoms (F) at positions 2 and 5.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Nucleophilic substitution : The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form corresponding sulfonamides or sulfonates.
- Formylation reactions : The formyl group can undergo further transformations, such as acylation or reductive amination.
- Halogenation reactions : The bromine atom can be replaced by other halogens (e.g., chlorine, iodine).
Physical And Chemical Properties Analysis
- Melting Point : Approximately 38-42°C (literature value).
- Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).
- Stability : Sensitive to moisture and light; store in a dry, dark place.
Safety And Hazards
- Hazard Class : Eye damage (H314) and skin corrosion (H314).
- Precautions : Handle with care, wear appropriate protective gear (eyeshields, gloves), and work in a well-ventilated area.
- Storage : Store away from combustible materials.
Future Directions
Researchers continue to explore the applications of this compound:
- Medicinal Chemistry : Investigate its potential as a drug scaffold.
- Materials Science : Explore its use in functional materials (e.g., sensors, catalysts).
- Green Chemistry : Develop greener synthetic routes.
properties
IUPAC Name |
5-bromo-2-cyano-4-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-2-8(15(10,13)14)5(3-11)1-6(7)4-12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVDTGYHBZGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)S(=O)(=O)Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)
amine hydrochloride](/img/structure/B1484865.png)


amine hydrochloride](/img/structure/B1484868.png)


![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)
